

Synthesis Protocol for 4,6-Dimethoxy-2-(phenoxycarbonyl)aminopyrimidine: An Application Note

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Compound of Interest

Compound Name: 4,6-Dimethoxy-2-(phenoxycarbonyl)aminopyrimidine

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Introduction

4,6-Dimethoxy-2-(phenoxycarbonyl)aminopyrimidine is a key intermediate in the synthesis of various agrochemicals, particularly sulfonylurea herbicides.[1][2] It also serves as a valuable building block in the development of novel pharmaceutical compounds. The purity of this intermediate directly impacts the quality and efficacy of the final products. This document provides detailed protocols for the synthesis of **4,6-Dimethoxy-2-(phenoxycarbonyl)aminopyrimidine**, compiled from established methods. The synthesis involves the reaction of 2-amino-4,6-dimethoxypyrimidine with phenyl chloroformate in the presence of a base.

Reaction Scheme

The overall reaction for the synthesis of **4,6-Dimethoxy-2-(phenoxycarbonyl)aminopyrimidine** is depicted below:

Experimental Protocols

Several methods for the synthesis of **4,6-Dimethoxy-2-(phenoxycarbonyl)aminopyrimidine** have been reported, varying in the choice of solvent, base, and reaction conditions. Below are

detailed protocols for three common procedures.

Protocol 1: Synthesis using N,N-Dimethylaniline and DMAP in 1,4-Dioxane[1]

This protocol describes a high-yield synthesis using N,N-dimethylaniline as a base and 4-(N,N-dimethylamino)pyridine (DMAP) as a catalyst in 1,4-dioxane.

Materials:

- 2-amino-4,6-dimethoxypyrimidine
- Phenyl chloroformate
- N,N-dimethylaniline
- 4-(N,N-dimethylamino)pyridine (DMAP)
- 1,4-Dioxane
- Water

Procedure:

- In a 5000 mL flask, dissolve 500.0 g (3.23 mol) of 2-amino-4,6-dimethoxypyrimidine in 1500 mL of 1,4-dioxane.
- Add 640 mL (4.8 mol) of N,N-dimethylaniline and 7.8 g of DMAP to the flask.
- Stir the mixture to ensure homogeneity.
- Slowly add 750 g (4.80 mol) of phenyl chloroformate, maintaining the reaction temperature below 40°C.
- Stir the mixture at 35°C for 7 hours.
- After the reaction is complete, slowly add 1500 mL of water at 40°C to precipitate the product.

- Stir the resulting slurry for 30 minutes.
- Filter the crude product.
- Purify the crude product by washing with 1000 mL of a 50% 1,4-dioxane solution at a temperature below 30°C.
- Filter and dry the final product to obtain **4,6-Dimethoxy-2-(phenoxycarbonyl)aminopyrimidine**.

Protocol 2: Synthesis using Triethylamine in Acetonitrile[2][4]

This method utilizes triethylamine as a base in acetonitrile as the solvent.

Materials:

- 2-amino-4,6-dimethoxypyrimidine
- Phenyl chloroformate
- Triethylamine
- Acetonitrile
- Water

Procedure:

- To a stirred solution of 1 g (6.45 mmol) of 2-amino-4,6-dimethoxypyrimidine in 10 mL of acetonitrile, add 0.85 g (8.40 mmol) of triethylamine at room temperature.
- Slowly add 1.31 g (8.37 mmol) of phenyl chloroformate dropwise to the mixture.
- Heat the reaction mixture to 60°C and stir for 6 hours.
- Cool the mixture to room temperature.

- Dilute the reaction mixture with 6 mL of water to precipitate the solid product.
- Collect the precipitated solid by filtration.
- Dry the solid under vacuum to yield **4,6-Dimethoxy-2-(phenoxy carbonyl)aminopyrimidine**.

Protocol 3: Synthesis using N,N-Dimethylaniline in Tetrahydrofuran (THF)[5]

This protocol employs N,N-dimethylaniline as the base in tetrahydrofuran (THF).

Materials:

- 2-amino-4,6-dimethoxypyrimidine
- Phenyl chloroformate
- N,N-dimethylaniline
- Tetrahydrofuran (THF)
- Water

Procedure:

- In a 500 mL flask, charge 23.8 g of 2-amino-4,6-dimethoxypyrimidine, 29.10 g of N,N-dimethylaniline, and 110 mL of THF.
- Cool the mixture to 5°C using an ice bath.
- Slowly add 37.58 g of phenyl chloroformate while maintaining the temperature below 20°C.
- Stir the mixture for 16 hours at ambient room temperature (20-25°C).
- Cool the mixture to 5°C.

- Slowly add 360 mL of water to the reaction mixture, keeping the temperature below room temperature.
- Filter the resulting slurry and wash the solids with two 50 mL portions of water.
- Dry the product to obtain **4,6-Dimethoxy-2-(phenoxycarbonyl)aminopyrimidine**.

Data Presentation

The following tables summarize the quantitative data from the described synthesis protocols.

Table 1: Reactant and Reagent Quantities

Protocol	Starting Material (2-amino-4,6-dimethoxypyrimidine)	Phenyl Chloroformate	Base	Catalyst	Solvent
1	500.0 g (3.23 mol)	750 g (4.80 mol)	N,N-dimethylaniline (640 mL, 4.8 mol)	DMAP (7.8 g)	1,4-Dioxane (1500 mL)
2	1 g (6.45 mmol)	1.31 g (8.37 mmol)	Triethylamine (0.85 g, 8.40 mmol)	-	Acetonitrile (10 mL)
3	23.8 g	37.58 g	N,N-dimethylaniline (29.10 g)	-	THF (110 mL)

Table 2: Reaction Conditions and Yields

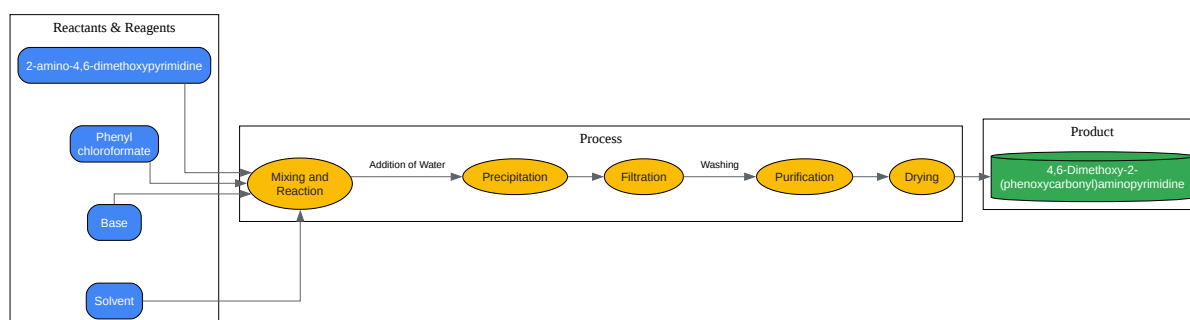
Protocol	Temperature	Time	Yield	Purity	Melting Point
1	35°C	7 h	93.8%	99.4%	Not Reported
2	60°C	6 h	83%	Not Reported	119°C[3]
3	20-25°C	16 h	88.3% (average)	97.1% (average)	Not Reported

Table 3: Spectroscopic Data[3]

Type	Data
¹ H NMR (400 MHz, DMSO-d ₆)	δ 7.65 (s, 1H), 7.42-7.40 (m, 2H), 7.18-7.14 (m, 3H), 5.80 (s, 1H), 3.96 (s, 6H)
ESI-MS	m/z, 276.1 (M + 1)

Experimental Workflow

The following diagram illustrates the general workflow for the synthesis of **4,6-Dimethoxy-2-(phenoxy-carbonyl)aminopyrimidine**.



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Caption: General workflow for the synthesis of **4,6-Dimethoxy-2-(phenoxycarbonyl)aminopyrimidine**.

Conclusion

The protocols described provide robust and high-yielding methods for the synthesis of **4,6-Dimethoxy-2-(phenoxycarbonyl)aminopyrimidine**. The choice of protocol may depend on the desired scale, available reagents, and specific purity requirements. The provided data and workflow offer a comprehensive guide for researchers and professionals in the fields of agrochemical and pharmaceutical development.

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